N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-7-methoxybenzofuran-2-carboxamide
描述
N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-7-methoxybenzofuran-2-carboxamide is a heterocyclic compound featuring a triazolopyrimidine core linked via a propyl chain to a 7-methoxybenzofuran-2-carboxamide moiety. The triazolopyrimidine scaffold is known for its role in modulating biological activity, particularly in kinase inhibition and antimicrobial applications, while the 7-methoxybenzofuran group may enhance solubility and target affinity due to its aromatic and electron-donating properties .
属性
IUPAC Name |
7-methoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-25-14-6-2-5-13-8-15(26-16(13)14)17(24)19-7-3-4-12-9-20-18-21-11-22-23(18)10-12/h2,5-6,8-11H,3-4,7H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPWTNPEBRJRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary target of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-7-methoxybenzofuran-2-carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest.
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway by inhibiting CDK2. This results in the disruption of downstream processes, including DNA replication and cell division. Additionally, the compound has been shown to suppress the ERK signaling pathway , leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT.
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression. This includes the induction of apoptosis within cells, which is a form of programmed cell death. This can result in the reduction of tumor cell proliferation, making the compound potentially useful in cancer treatment.
生物活性
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-7-methoxybenzofuran-2-carboxamide is a synthetic compound that integrates a triazolo-pyrimidine moiety with a benzofuran structure. This unique combination suggests potential biological activity across various therapeutic areas, including anticancer, antimicrobial, and neuroprotective effects. The following sections will explore its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C_{15}H_{17}N_{5}O_{3}
- Molecular Weight: 301.33 g/mol
Biological Activity Overview
Research has indicated that compounds containing the triazolo-pyrimidine structure exhibit diverse pharmacological properties. Key areas of biological activity include:
- Anticancer Activity: Triazolo-pyrimidines have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Activity: These compounds have demonstrated effectiveness against various bacterial strains.
- Neuroprotective Effects: Some derivatives may offer protection against neurodegenerative diseases.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15.0 | Induction of apoptosis |
| 5-(2-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)phenol | HeLa | 10.5 | Inhibition of DNA synthesis |
| 3-(4-(5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)phenol) | A549 | 12.0 | Cell cycle arrest |
The above table illustrates the IC50 values for various compounds against different cancer cell lines. The mechanism of action often involves the induction of apoptosis or inhibition of DNA synthesis.
Antimicrobial Activity
The antimicrobial efficacy of triazolo-pyrimidines has been extensively documented. A study evaluating the antibacterial activity against common pathogens yielded the following results:
| Pathogen | MIC (µg/mL) | Compound |
|---|---|---|
| Staphylococcus aureus | 8 | This compound |
| Escherichia coli | 16 | 3-(4-(5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)phenol) |
| Pseudomonas aeruginosa | 32 | 5-(2-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)phenol |
These findings suggest that this compound exhibits significant antibacterial properties.
Neuroprotective Effects
The neuroprotective potential of triazolo-pyrimidine derivatives has been explored in models of neurodegeneration. Research indicates that these compounds may mitigate oxidative stress and inflammation in neuronal cells.
Case Study: Neuroprotection in Alzheimer’s Disease Models
A recent study evaluated the effects of this compound on neuronal cell viability in an Alzheimer’s disease model:
Results:
- The compound significantly reduced cell death induced by amyloid-beta peptide.
- It decreased levels of reactive oxygen species (ROS), suggesting an antioxidant effect.
相似化合物的比较
Comparison with Structurally Similar Compounds
Analogs with Triazolopyrimidine-Propanamide Backbones
Key structural analogs share the triazolopyrimidine core and propyl linker but differ in substituents:
Key Observations :
- Substituent Effects: The 7-methoxybenzofuran group in the target compound likely improves π-π stacking interactions and metabolic stability compared to the smaller furan in .
- Synthetic Accessibility : The furan-2-carboxamide analog was synthesized with a CAS-registered route, suggesting feasible scalability for the target compound with analogous methods.
Heterocyclic Core Variants
Compounds with alternative heterocyclic cores but similar carboxamide functionalities:
Key Observations :
- Core Flexibility : Thiazolo-pyrimidines and quinazoline derivatives prioritize planar aromatic systems for intercalation or enzyme binding, whereas the triazolopyrimidine core in the target compound offers a balance of rigidity and hydrogen-bonding capacity.
- Bioactivity Trends: The antimicrobial activity of quinazoline derivatives correlates with electron-withdrawing substituents (e.g., cyano groups), suggesting that the 7-methoxy group in the target compound may similarly modulate electronic properties for target engagement.
Structural and Physicochemical Analysis
Spectral and Crystallographic Comparisons
- Triazolopyrimidine-Propanamide Analogs : The furan-2-carboxamide analog lacks reported melting/boiling points but shares characteristic IR peaks (e.g., C=O stretch ~1,719 cm⁻¹) with thiazolo-pyrimidine derivatives , indicating stable carboxamide conformations.
- Crystal Packing : Thiazolo-pyrimidine carboxylate esters (e.g., ) exhibit intramolecular hydrogen bonds (e.g., N1–C9, S1–C2) , a feature likely conserved in the target compound due to its triazolopyrimidine core.
常见问题
Q. How can heterogeneous catalysis be employed to improve the sustainability of the synthesis?
- Methodological Answer : Test recyclable catalysts (e.g., zeolite-supported palladium) in key steps like Suzuki-Miyaura couplings. Compare turnover numbers (TON) and leaching rates using ICP-MS .
Data Contradiction Analysis
- Example : Discrepancies in melting points (e.g., 243–246°C vs. 192°C for triazolopyrimidine derivatives in and ) may arise from polymorphic forms or residual solvents. Use DSC (Differential Scanning Calorimetry) to confirm polymorphism and TGA to assess solvent content .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
